molecular formula C7H12ClNO2 B6251653 6-(2-chloroethyl)-3-methyl-1,3-oxazinan-2-one CAS No. 26409-02-9

6-(2-chloroethyl)-3-methyl-1,3-oxazinan-2-one

Cat. No.: B6251653
CAS No.: 26409-02-9
M. Wt: 177.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-chloroethyl)-3-methyl-1,3-oxazinan-2-one is a heterocyclic organic compound that features an oxazinanone ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-chloroethyl)-3-methyl-1,3-oxazinan-2-one typically involves the reaction of 2-chloroethylamine with a suitable carbonyl compound under controlled conditions. One common method includes the cyclization of 2-chloroethylamine with methyl isocyanate in the presence of a base to form the oxazinanone ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow techniques to enhance the efficiency and scalability of the synthesis. The use of automated reactors and optimized reaction conditions can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(2-chloroethyl)-3-methyl-1,3-oxazinan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazinanone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloroethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions include various substituted oxazinanones, amine derivatives, and other functionalized compounds.

Scientific Research Applications

6-(2-chloroethyl)-3-methyl-1,3-oxazinan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(2-chloroethyl)-3-methyl-1,3-oxazinan-2-one involves its interaction with biological molecules, leading to the modification of cellular processes. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in DNA, proteins, and other biomolecules. This can result in the inhibition of cellular functions and induction of cell death in targeted cells.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroethanol: A simpler compound with similar chloroethyl functionality.

    Lomustine: An alkylating agent used in chemotherapy with a similar chloroethyl group.

    Ethephon: A plant growth regulator with a similar ethylene-releasing mechanism.

Uniqueness

6-(2-chloroethyl)-3-methyl-1,3-oxazinan-2-one is unique due to its oxazinanone ring structure, which imparts distinct chemical and biological properties

Properties

CAS No.

26409-02-9

Molecular Formula

C7H12ClNO2

Molecular Weight

177.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.